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Introduction
GSK6097608 is a first-in-class monoclonal antibody that inhibits CD96, an immune checkpoint

receptor expressed on T cells and Natural Killer (NK) cells.[1][2] Preclinical evidence suggests

that blocking CD96 can enhance anti-tumor immunity, particularly when combined with anti-PD-

1 therapy. This document provides an overview of the mechanism of action, preclinical data,

and clinical trial design for the combination of GSK6097608 with the anti-PD-1 antibody

dostarlimab.

Mechanism of Action: A Dual Checkpoint Blockade
GSK6097608 targets CD96, a member of the immunoglobulin superfamily that acts as an

inhibitory receptor on T and NK cells.[2] CD96 competes with the co-stimulatory receptor

CD226 (also known as DNAM-1) for binding to their shared ligand, CD155 (also known as

PVR), which is often upregulated on tumor cells.[3][4] By binding to CD155, CD96 suppresses

the activation and effector functions of T and NK cells, thereby allowing tumor cells to evade

immune surveillance.[3]

GSK6097608 blocks the interaction between CD96 and CD155.[5] This blockade is

hypothesized to have a dual effect:
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Removal of an inhibitory signal: By preventing CD96 from engaging with CD155, the

inhibitory signal to T and NK cells is removed.[2]

Enhancement of a co-stimulatory signal: The blockade of CD96 allows for increased binding

of the co-stimulatory receptor CD226 to CD155, leading to enhanced activation of T and NK

cells.[3][5]

Anti-PD-1 therapy, with antibodies such as dostarlimab, works by blocking the interaction

between the PD-1 receptor on T cells and its ligand, PD-L1, on tumor cells. This interaction

also delivers an inhibitory signal to T cells. By combining GSK6097608 with an anti-PD-1

antibody, the aim is to simultaneously block two distinct inhibitory pathways, leading to a more

robust and durable anti-tumor immune response.
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Diagram 1: GSK6097608 and Anti-PD-1 Combination Signaling Pathway
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Preclinical Data
The rationale for combining GSK6097608 with anti-PD-1 therapy is supported by preclinical

studies in syngeneic mouse tumor models.[5] These studies have demonstrated that the dual

blockade of CD96 and PD-1 can lead to enhanced anti-tumor efficacy compared to either agent

alone.

One study utilized a mouse colon cancer model (MC-38) to evaluate the combination of anti-

CD96 and anti-PD-1 antibodies.[6] The key findings from this preclinical study are summarized

in the tables below.

Table 1: Anti-Tumor Efficacy in MC-38 Mouse Model[6]

Treatment Group
Mean Tumor Volume (mm³)
at Day 20

Tumor Growth Inhibition
(%)

Isotype Control ~1800 -

Anti-CD96 ~1700 ~5%

Anti-PD-1 ~800 ~55%

Anti-CD96 + Anti-PD-1 ~400 ~78%

Table 2: Immune Cell Infiltration in Tumors[6]

Treatment Group CD8+ T cells / mm²

Isotype Control ~100

Anti-PD-1 ~250

Anti-CD96 + Anti-PD-1 ~400

These preclinical results indicate that the combination of anti-CD96 and anti-PD-1 therapy

significantly decreases tumor growth and enhances the infiltration of cytotoxic CD8+ T cells into

the tumor microenvironment.[6]
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Clinical Trial Information: NCT04446351
A Phase 1, first-in-human, open-label clinical trial (NCT04446351) is currently underway to

evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-

tumor activity of GSK6097608 as a monotherapy and in combination with the anti-PD-1

antibody dostarlimab.[5][7]

Table 3: NCT04446351 Trial Overview[5][7]

Parameter Description

Trial Identifier NCT04446351

Phase Phase 1

Study Design
Open-label, non-randomized, dose-escalation

and dose-expansion

Primary Objectives

To assess the safety and tolerability of

GSK6097608 alone and in combination with

dostarlimab. To determine the recommended

Phase 2 dose.

Secondary Objectives

To evaluate the pharmacokinetics,

pharmacodynamics, and preliminary clinical

activity of the combination.

Patient Population

Adults with locally advanced, recurrent, or

metastatic solid malignancies that have

progressed after standard therapy. Prior anti-

PD-1 therapy is allowed.

Interventions

- Arm A: GSK6097608 monotherapy (dose

escalation) - Arm B: GSK6097608 (escalating

doses) + Dostarlimab

Status Active, not recruiting.

As of the last update, quantitative results from this trial have not been publicly released.
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Patient Screening
(Advanced Solid Tumors)

Enrollment (N≈100)

Arm A: GSK6097608 Monotherapy
(Dose Escalation)

Arm B: GSK6097608 + Dostarlimab
(Dose Escalation & Expansion)

GSK6097608 IV Infusion
(Every 3 weeks)

GSK6097608 + Dostarlimab IV Infusion
(Every 3 weeks for 4 doses, then Q6W for Dostarlimab)

Primary Endpoints:
- Dose-Limiting Toxicities

- Adverse Events

Secondary Endpoints:
- Overall Response Rate

- Pharmacokinetics
- Pharmacodynamics
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Diagram 2: NCT04446351 Clinical Trial Workflow

Experimental Protocols
The following are generalized protocols for key experiments relevant to the preclinical

evaluation of GSK6097608 in combination with anti-PD-1 therapy.

In Vivo Mouse Tumor Model
This protocol describes a typical syngeneic mouse model to assess the anti-tumor efficacy of

the combination therapy.
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Cell Culture: Maintain MC-38 colon carcinoma cells in appropriate culture medium.

Tumor Implantation: Subcutaneously inject a suspension of MC-38 cells into the flank of

C57BL/6 mice.

Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers.

Treatment Groups: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize

mice into treatment groups:

Vehicle/Isotype control antibody

Anti-mouse CD96 antibody

Anti-mouse PD-1 antibody

Anti-mouse CD96 antibody + Anti-mouse PD-1 antibody

Dosing: Administer antibodies via intraperitoneal injection at specified doses and schedules

(e.g., twice weekly).

Efficacy Endpoint: Monitor tumor growth until tumors reach a predetermined endpoint or for a

specified duration. Euthanize mice if tumors become ulcerated or exceed size limits.

Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth

inhibition.
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Diagram 3: In Vivo Mouse Tumor Model Workflow
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Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes (TILs)
This protocol outlines the steps for isolating and analyzing immune cells from tumor tissue.

Tumor Excision and Dissociation: Excise tumors from treated and control mice at the end of

the in vivo study. Mechanically and enzymatically digest the tumors to obtain a single-cell

suspension.

Leukocyte Isolation: Enrich for leukocytes from the tumor cell suspension using density

gradient centrifugation (e.g., Ficoll or Percoll).

Cell Staining:

Perform a live/dead stain to exclude non-viable cells.

Block Fc receptors to prevent non-specific antibody binding.

Stain with a panel of fluorescently-conjugated antibodies against immune cell surface

markers (e.g., CD45, CD3, CD4, CD8, NK1.1).

Flow Cytometry Acquisition: Acquire stained cells on a flow cytometer.

Data Analysis: Analyze the flow cytometry data to quantify the proportions and absolute

numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells)

within the tumor microenvironment.

Conclusion
The combination of GSK6097608 and anti-PD-1 therapy represents a promising

immunotherapeutic strategy. Preclinical data strongly support the rationale for this dual

checkpoint blockade, demonstrating enhanced anti-tumor activity and increased infiltration of

cytotoxic T cells. The ongoing Phase 1 clinical trial will provide crucial information on the safety

and efficacy of this combination in patients with advanced solid tumors. The protocols provided

herein offer a framework for researchers to further investigate the mechanisms and potential

applications of this therapeutic approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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